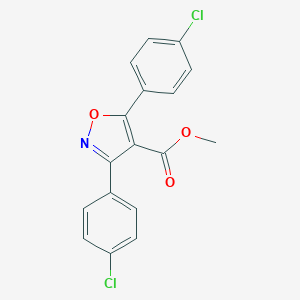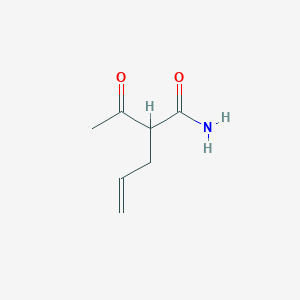
3-乙氧基-1,2-丙二醇
描述
Synthesis Analysis
The synthesis of 3-Ethoxy-1,2-propanediol derivatives, such as 3-mercapto-1,2-propanediol and its ethoxy derivatives, involves reactions with metallic complexes in organic solvents, leading to the formation of dimeric species with metals like cobalt, copper, and silver (Shakir, Kumar, & Varkey, 1992). Other methods include potassium propoxide synthesis from 1,3-propanediol and subsequent ultrasonic absorption studies in aqueous solutions (Nishikawa & Ueda, 1991).
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-1,2-propanediol derivatives has been characterized using various spectroscopic techniques, revealing complex interactions and hydrogen bonding patterns essential for understanding their chemical behavior (Fernandes, Wardell, & Skakle, 2002).
Chemical Reactions and Properties
Chemical reactions of 3-Ethoxy-1,2-propanediol derivatives include their use as ligands in the synthesis of dimeric metal complexes, exhibiting unique properties based on the metal involved (Shakir, Kumar, & Varkey, 1992). Additionally, lipase-catalyzed desymmetrization studies highlight their potential in producing optically active compounds with significant enantioselectivity (Akai et al., 2002).
Physical Properties Analysis
The physical properties of 3-Ethoxy-1,2-propanediol, such as density, sound velocity, and ultrasonic absorption in aqueous solutions, have been explored to understand their behavior in different environments. These studies provide insights into their solvation dynamics and interactions with solvent molecules (Nishikawa & Ueda, 1991).
Chemical Properties Analysis
The chemical properties, including reactivity with various metal ions and potential as antimicrobial additives, underscore the versatility of 3-Ethoxy-1,2-propanediol derivatives in chemical synthesis and materials science (Mammadbayli et al., 2018). Their ability to form stable complexes and undergo selective reactions is crucial for their application in developing new materials and catalysts.
科学研究应用
各种行业的溶剂
EGE 主要用作各种行业的溶剂,包括制药、化妆品和涂料 . 它与极性和非极性化合物的混溶性使其成为溶解多种分子的多功能工具.
合成环状磷酸酯的底物
EGE 可用作合成环状磷酸酯的底物。 这些环状磷酸酯用作阻燃剂 .
生物医学应用中的交联剂
EGE 可用作开发聚(缩水甘油)水凝胶的交联剂。 这些水凝胶在组织工程和药物递送等各种生物医学应用中具有应用 .
生物基溶剂体系中的成分
EGE 被用作生物基溶剂体系中用于溶解或处理硝化纤维素的潜在成分 .
气相色谱分析中的分析物保护剂
糖基化反应中的受体底物
EGE 可作为参与糖代谢的酶蔗糖磷酸化酶催化的反应中的受体底物 .
Mitsunobu 反应中的前体
EGE 还可用作 N-羟基邻苯二甲酰亚胺与聚(缩水甘油)的 Mitsunobu 反应和 2-(3-乙氧基-2-羟基丙氧基)异吲哚啉-1,3-二酮合成的前体 .
作用机制
安全和危害
未来方向
3-Ethoxy-1,2-propanediol has potential applications in various fields due to its properties. For instance, it can be used in the development of poly(glycidol) hydrogels for biomedical applications such as tissue engineering and drug delivery . It can also be used in the synthesis of cyclic phosphates for use in flame retardants .
属性
IUPAC Name |
3-ethoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSWWGJGSSQDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870918 | |
| Record name | 3-Ethoxypropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1874-62-0 | |
| Record name | 3-Ethoxy-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxy-1,2-propanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethoxypropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxypropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-ethoxy-1,2-propanediol affect its toxicity compared to similar compounds?
A: The toxicity of glycerol-biobased ethers, including 3-ethoxy-1,2-propanediol, appears to be correlated with their lipophilicity. As the number and length of alkyl chains increase in the basic structure, the compounds become more lipophilic and generally more toxic []. This suggests that the relatively short ethoxy group in 3-ethoxy-1,2-propanediol contributes to its lower toxicity compared to its counterparts with longer alkyl chains.
Q2: Can 3-ethoxy-1,2-propanediol be used to improve the analysis of pesticide residues in food?
A: Yes, 3-ethoxy-1,2-propanediol has shown promise as an analyte protectant in gas chromatography-mass spectrometry (GC-MS) analysis of pesticide residues in food matrices [, , ]. It helps to minimize matrix-induced chromatographic response enhancement, leading to more accurate quantification of pesticides.
Q3: How does 3-ethoxy-1,2-propanediol work as an analyte protectant in GC-MS analysis?
A: While the exact mechanism is not fully understood, it's believed that 3-ethoxy-1,2-propanediol, along with other protectants like D-sorbitol and L-gulonic acid γ-lactone, compete for active sites in the GC inlet and column [, ]. This competition minimizes the interaction of target analytes, such as pesticides, with these active sites, leading to improved peak shape, sensitivity, and ultimately, more reliable quantification.
Q4: Are there any limitations to using 3-ethoxy-1,2-propanediol as an analyte protectant in GC-MS?
A: While 3-ethoxy-1,2-propanediol can mitigate matrix effects for many pesticides, it may not be universally effective. For example, studies have shown that it doesn't fully compensate for the matrix suppression effects observed with o,p′-DDT and p,p′DDT []. Therefore, the suitability of 3-ethoxy-1,2-propanediol as a protectant should be evaluated for each specific pesticide and matrix.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



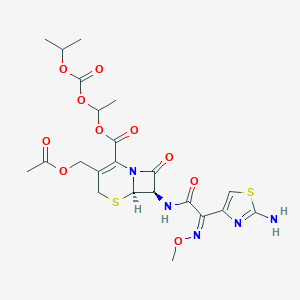
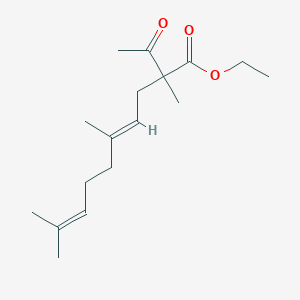
![1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B54220.png)
![Benzamide, N-[2-(acetyloxy)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B54221.png)
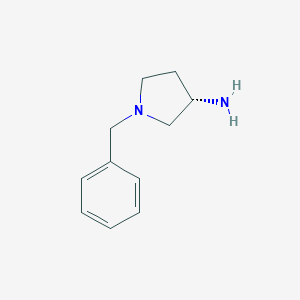

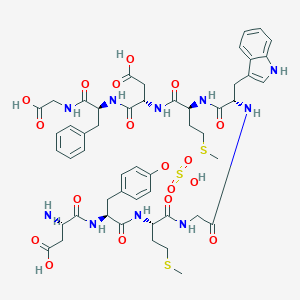

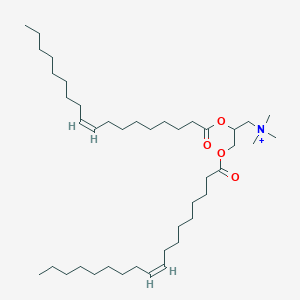


![4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane](/img/structure/B54234.png)
